2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
CAS No.: 109114-00-3
Cat. No.: VC20746995
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine - 109114-00-3](/images/no_structure.jpg)
Specification
CAS No. | 109114-00-3 |
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Molecular Formula | C7H4F3N3 |
Molecular Weight | 187.12 g/mol |
IUPAC Name | 2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
Standard InChI | InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-6(12-5)2-1-3-11-13/h1-4H |
Standard InChI Key | HHPIBNBPWOSLKQ-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2N=C1)C(F)(F)F |
Canonical SMILES | C1=CC2=NC(=CN2N=C1)C(F)(F)F |
Introduction
Chemical Structure and Basic Properties
Structural Characteristics
2-(Trifluoromethyl)imidazo[1,2-b]pyridazine consists of a fused bicyclic heterocyclic system comprising imidazole and pyridazine rings, with a trifluoromethyl (CF₃) substituent at the 2-position. The molecule contains four nitrogen atoms: two within the pyridazine ring and two within the imidazole portion. This nitrogen-rich heterocyclic scaffold creates a system with unique electronic properties and potential for multiple hydrogen-bonding interactions. The presence of the trifluoromethyl group introduces fluorine atoms into the molecule, which significantly alters its electronic distribution, lipophilicity, and biological activity profiles when compared to non-fluorinated analogs.
The imidazo[1,2-b]pyridazine core itself represents an important scaffold in medicinal chemistry. The fusion of the imidazole and pyridazine rings creates a planar, aromatic system with a specific pattern of electron distribution. The pyridazine component contributes to a high dipole moment, which influences the compound's physicochemical properties, particularly its reduced lipophilicity compared to other heterocyclic systems .
Physical and Chemical Properties
Based on the structural features of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine and related compounds, several key physicochemical properties can be deduced. The presence of the trifluoromethyl group significantly impacts these properties, as outlined in Table 1.
Table 1: Key Physicochemical Properties of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
Property | Characteristic | Impact |
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Molecular Weight | ~202 g/mol | Favorable for drug-like properties |
Lipophilicity | Moderate | CF₃ increases lipophilicity; nitrogen atoms reduce it |
Solubility | Moderate in polar solvents | Pyridazine core enhances aqueous solubility |
pKa | Weakly basic | Less basic than pyridine analogs |
Metabolic Stability | Enhanced | CF₃ group protects against oxidative metabolism |
Dipole Moment | High | Contributes to intermolecular interactions |
Electron Distribution | Electron-deficient at specific positions | Influences reactivity patterns |
The pyridazine ring confers unique properties to the compound, including a high dipole moment that contributes to reduced lipophilicity and enhanced aqueous solubility compared to benzene analogs. The electron deficiency at specific positions influences the properties of substituents and can affect the compound's potential interactions with biological targets .
Synthesis Methods
General Synthetic Routes for Imidazo[1,2-b]pyridazines
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically follows established methods for preparing the imidazo[1,2-b]pyridazine scaffold, with specific modifications to introduce the trifluoromethyl group at the 2-position. The most common synthetic approaches begin with appropriately substituted pyridazine derivatives.
One general approach involves the condensation of 3-aminopyridazine with α-halo carbonyl compounds containing a trifluoromethyl group. This reaction typically proceeds through the initial formation of an amino-imine intermediate, followed by cyclization to form the imidazole ring . The resulting fused bicyclic system can then undergo further functionalization depending on the desired substitution pattern.
Alternative synthetic strategies may involve:
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Direct cyclization of appropriate pyridazine precursors with trifluoromethyl-containing reagents
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Late-stage introduction of the trifluoromethyl group to a pre-formed imidazo[1,2-b]pyridazine scaffold
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Palladium-catalyzed coupling reactions for the construction of more complex derivatives
Biological Activity and Applications
Comparison with Related Compounds
Various derivatives of imidazo[1,2-b]pyridazine with different substitution patterns have been studied for their biological activities. Table 2 presents a comparison of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine with structurally related compounds.
Table 2: Comparison of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine with Related Compounds
The presence of the trifluoromethyl group generally enhances metabolic stability and can improve binding affinity to target proteins through hydrophobic interactions. The specific position of this group on the imidazo[1,2-b]pyridazine scaffold (2-position versus 8-position) may significantly impact the biological activity profile .
Structure-Activity Relationships
Impact of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position of imidazo[1,2-b]pyridazine exerts several important effects on the molecule's properties and potential biological activities:
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Electronic Effects: The strongly electron-withdrawing nature of the CF₃ group alters the electron distribution within the heterocyclic system, potentially enhancing interactions with biological targets.
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Metabolic Stability: Trifluoromethylated compounds typically exhibit increased resistance to oxidative metabolism, potentially leading to improved pharmacokinetic profiles.
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Lipophilicity Modulation: While the CF₃ group itself increases lipophilicity, its presence in the imidazo[1,2-b]pyridazine scaffold with multiple nitrogen atoms may create a balanced profile suitable for drug development.
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Binding Affinity: The trifluoromethyl group can engage in specific interactions with target proteins, including hydrophobic interactions and multipolar contacts with amino acid residues.
Position-Dependent Effects
The position of substituents on the imidazo[1,2-b]pyridazine scaffold significantly influences biological activity. Structure-activity relationship studies on related compounds have revealed that:
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Substitution at the 2-position (as in 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine) may enhance binding to specific targets through interactions with the hinge region of kinases.
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The 6-position is often critical for activity, with studies showing that meta-substituted 6-phenoxy derivatives of imidazo[1,2-b]pyridazine demonstrate potent affinity for VEGFR2 .
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Compounds with trifluoromethyl groups at the 8-position (rather than the 2-position) exhibit different activity profiles, as seen in complex molecules like ethyl (2R,3S)-1-[6-(4-fluorophenyl)-8-(trifluoromethyl)imidazo[1,2-b]pyridazine-2-carbonyl]-2-methylpiperidine-3-carboxylate .
Current Research and Future Directions
Recent Developments
Recent research on imidazo[1,2-b]pyridazine derivatives has focused on several key areas that may inform future work with 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine:
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Medicinal Chemistry Applications: The development of novel synthetic methodologies to access diverse imidazo[1,2-b]pyridazine scaffolds with various substitution patterns, including trifluoromethylated derivatives.
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Targeted Therapeutics: Design of compounds that leverage the unique properties of the imidazo[1,2-b]pyridazine core for specific disease targets, particularly in oncology and anti-viral research.
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Structure-Based Design: Utilization of crystal structures of target proteins to optimize binding interactions of imidazo[1,2-b]pyridazine derivatives, with particular attention to the role of fluorinated substituents.
The pyridazine ring itself has been recognized as having favorable properties for drug design, including reduced lipophilicity, decreased protein binding, and minimal inhibition of cytochrome P450 enzymes compared to other heterocycles . These properties may extend to the imidazo[1,2-b]pyridazine system and could be further modulated by the trifluoromethyl substituent.
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